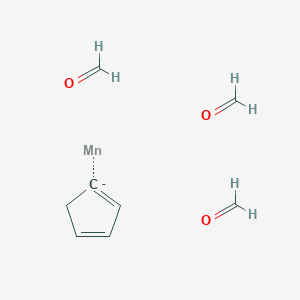
Cyclopenta-1,3-diene;formaldehyde;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;formaldehyde;manganese is a complex organometallic compound that combines the properties of cyclopentadiene, formaldehyde, and manganese. Cyclopentadiene is a colorless liquid with a strong odor, commonly used in the production of cyclopentene and its derivatives . Formaldehyde is a simple aldehyde with widespread applications in various industries, while manganese is a transition metal known for its catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentadiene can be synthesized from coal tar or by steam cracking of naphtha . The monomer is obtained by heating commercial dicyclopentadiene to around 180°C and collecting the monomer by distillation . Formaldehyde is typically produced by the oxidation of methanol using a metal oxide catalyst. Manganese can be introduced into the compound through various organometallic synthesis methods, such as the reaction of cyclopentadienyl anion with manganese halides.
Industrial Production Methods
Industrial production of cyclopentadiene involves the cracking of dicyclopentadiene, while formaldehyde is produced on a large scale through the catalytic oxidation of methanol. Manganese is often sourced from manganese ores and refined through various metallurgical processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;formaldehyde;manganese undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;formaldehyde;manganese has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclopenta-1,3-diene;formaldehyde;manganese involves its interaction with molecular targets and pathways. The cyclopentadienyl anion acts as a ligand, coordinating with manganese to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The formaldehyde moiety can undergo nucleophilic addition reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;formaldehyde;manganese, known for its reactivity in Diels-Alder reactions.
Formaldehyde: A simple aldehyde with widespread industrial applications.
Manganocene: An organometallic compound with manganese, similar in structure and reactivity to this compound.
Uniqueness
This compound is unique due to its combination of cyclopentadiene, formaldehyde, and manganese, which imparts distinct chemical properties and reactivity. Its ability to form stable organometallic complexes and participate in various catalytic reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H11MnO3- |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;formaldehyde;manganese |
InChI |
InChI=1S/C5H5.3CH2O.Mn/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;3*1H2;/q-1;;;; |
Clé InChI |
FKUHSXQFTQYVTL-UHFFFAOYSA-N |
SMILES canonique |
C=O.C=O.C=O.C1C=CC=[C-]1.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
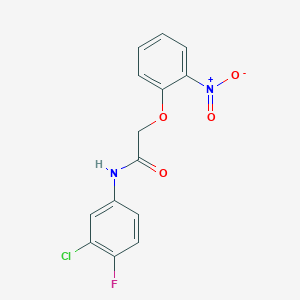
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)
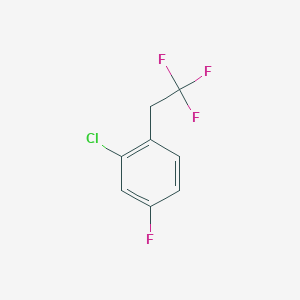
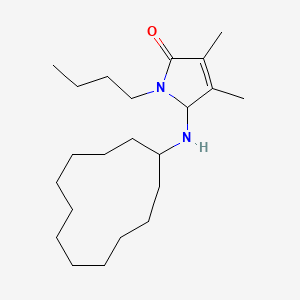
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
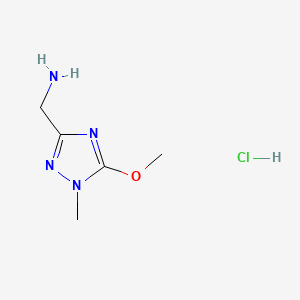
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)
